Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features an ethyl ester group attached to a pyrazole ring, which is substituted with an amino group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-amino-5-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with specific enzymes or receptors.
Comparison with Similar Compounds
Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate can be compared to other similar compounds, such as:
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-(3-nitro-5-methyl-1H-pyrazol-1-yl)acetate: Contains a nitro group instead of an amino group.
Ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate: Contains a phenyl group instead of a methyl group.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-(3-amino-5-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-6(2)4-7(9)10-11/h4H,3,5H2,1-2H3,(H2,9,10) |
InChI Key |
YXVIJFWLXAUZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)N)C |
Origin of Product |
United States |
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